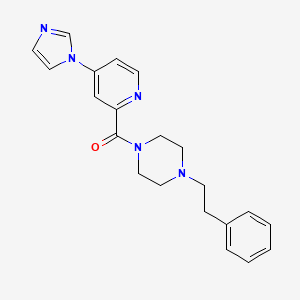

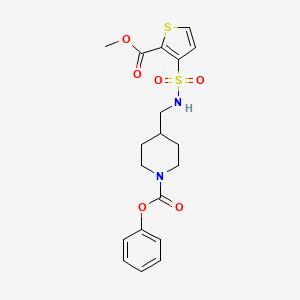

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

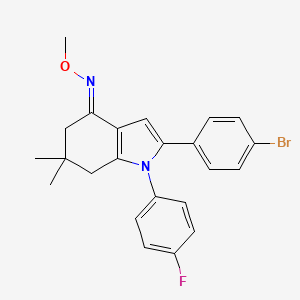

This compound is a complex organic molecule that contains an imidazole ring, a pyridine ring, and a piperazine ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms.

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . In one example, a solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and a corresponding substituted acetophenone in methanol, with continuous stirring at ambient temperature until the reaction was complete .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring attached to a pyridine ring, which is further attached to a piperazine ring. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are used as synthons in the development of new drugs and show various biological activities .Aplicaciones Científicas De Investigación

Antiviral Activity

Imidazole derivatives exhibit antiviral potential. Researchers have identified compounds containing the imidazole ring as effective against various viruses. These include HIV, herpes simplex virus (HSV), and influenza. The compound may play a role in inhibiting viral replication or entry into host cells .

Antibacterial Properties

Imidazole-based molecules have shown antibacterial activity. They can target bacterial enzymes, disrupt cell membranes, or interfere with essential metabolic pathways. Our compound might contribute to combating bacterial infections .

Anti-Inflammatory Effects

Imidazoles possess anti-inflammatory properties. They can modulate immune responses and reduce inflammation. Our compound could potentially be explored as an anti-inflammatory agent .

Anticancer Potential

Researchers have investigated imidazole derivatives for their anticancer effects. These compounds may inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer cell signaling pathways. Our compound might hold promise in cancer therapy .

Antidiabetic Activity

Some imidazole-containing compounds exhibit antidiabetic properties. They may regulate blood glucose levels or enhance insulin sensitivity. Our compound could be a candidate for further exploration in diabetes research .

Histamine Receptor Modulation

Imidazoles play a crucial role in histamine receptor modulation. Histamine receptors are involved in allergic responses, gastric acid secretion, and neurotransmission. Our compound might interact with these receptors, impacting various physiological processes .

Direcciones Futuras

Propiedades

IUPAC Name |

(4-imidazol-1-ylpyridin-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21(20-16-19(6-8-23-20)26-11-9-22-17-26)25-14-12-24(13-15-25)10-7-18-4-2-1-3-5-18/h1-6,8-9,11,16-17H,7,10,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSPAHAPWSXEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

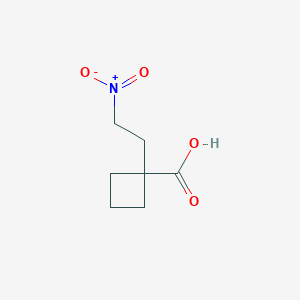

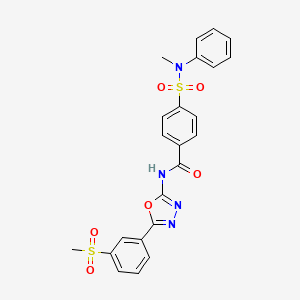

![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)

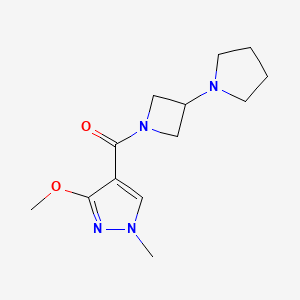

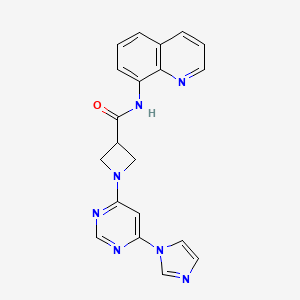

![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)